molecular formula C5H4Cl2N2O B1427247 4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride CAS No. 1048340-09-5

4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride

Cat. No.: B1427247
CAS No.: 1048340-09-5
M. Wt: 179 g/mol
InChI Key: UGGVYWVYYZYMNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride” is a chemical compound . It’s a member of the pyrazole family, which are heterocyclic compounds containing a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .


Synthesis Analysis

Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles .


Molecular Structure Analysis

The molecular structure of pyrazoles, including “this compound”, consists of a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .


Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can also provide a broad range of pyrazole derivatives .

Scientific Research Applications

Synthesis of Complex Compounds

4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride is used in the synthesis of complex compounds. For example, it was used to prepare (Z)-ethyl 3-amino-3-(4-chlorophenyl)-2-cyanoacrylate and 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride, which resulted in compounds with significant dihedral angles between the chlorobenzene and the pyrazole rings (Zhang, Zhang, & Guo, 2009). Similarly, it was used in the synthesis of (Z)‐Ethyl 3‐(4‐chloro‐3‐ethyl‐1‐methyl‐1H‐pyrazole‐5‐carboxamido)‐2‐cyano‐3‐(4‐fluorophenyl)acrylate, yielding a molecule with a planar pyrazole ring perpendicular to the benzene ring (Zhang, Zhang, & Liu, 2007).

Heterocyclic Analogues Synthesis

This chemical plays a crucial role in the synthesis of heterocyclic analogues like 1H-Pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-ones and thiones. The synthesis process involves reaction with different compounds, such as 5-chloro-1-phenyl-1H-pyrazole-4-carbonyl chloride, and leads to the formation of new heteroaroylpyrazol-5-ols (Datterl, Tröstner, Kucharski, & Holzer, 2010).

Synthesis of Pyrazoles with Functionalized Substituents

It has been utilized in the syntheses of pyrazoles featuring functionalized side chains. This process involves coupling protected alkynols with acid chlorides to form alkynyl ketones, which are then reacted with hydrazine to form the pyrazole nucleus. This synthesis is important for producing ligands for potential applications in various fields (Grotjahn, Van, Combs, Lev, Schneider, Rideout, Meyer, Hernandez, & Mejorado, 2002).

Synthesis of Pyrazole Carboxylic Acid Amides

The chemical is key in synthesizing pyrazole carboxylic acid amides. The reaction involves its combination with substituted benzothiazol-2-ylamine and thiadiazol-2-ylamine, leading to the formation of compounds with potential applications in various research areas (Liming, Xueshu, Zhiyuan, Xiao-peng, & Zhaojie, 2003).

Development of Efficient Blue PtII Emitters and Pt/Ag Clusters

This compound is instrumental in the development of bis-pyrazole complexes with cyclometalated N-heterocyclic carbene ligands. These complexes have shown potential as efficient blue-light emitters and have been used to create [Pt2 Ag2] clusters, indicating their significance in materials science and photophysics (Arnal, Fuertes, Martín, & Sicilia, 2018).

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has increased since the early 1990s, and they continue to be the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals . This suggests that “4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride” and other pyrazoles will continue to be important in various fields of science in the future.

Properties

IUPAC Name

4-chloro-1-methylpyrazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O/c1-9-2-3(6)4(8-9)5(7)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGVYWVYYZYMNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride
Reactant of Route 3
Reactant of Route 3
4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride
Reactant of Route 5
Reactant of Route 5
4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride
Reactant of Route 6
Reactant of Route 6
4-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.